N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxypropyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones . This method uses quinine-derived bifunctional thiourea as a catalyst, providing high yields and enantioselectivities under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biological assays to investigate enzyme activity or receptor binding.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can engage in π-π interactions, while the hydroxypropyl and methanesulfonamide groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide and exhibit similar photophysical properties.
Dithieno[3,2-b2′,3′-d]thiophene derivatives: These compounds are used in organic electronics and share the thiophene core structure.
Benzo[b]thieno[2,3-d]thiophenes: These compounds are synthesized using similar methods and have applications in organic semiconductor materials.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-14-6-5-7-15(10-14)12-25(22,23)20-13-19(2,21)18-11-16-8-3-4-9-17(16)24-18/h3-11,20-21H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIHOUIDTOCXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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